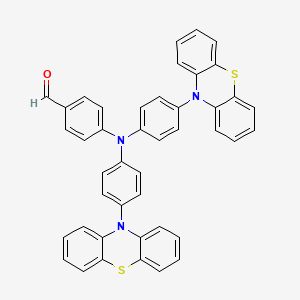
4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde is an organic compound known for its complex structure and significant applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde typically involves organic synthesis routes. One common method includes the reaction of 4-(10H-phenothiazin-10-yl)benzaldehyde with appropriate reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar organic routes but with enhanced efficiency and scalability. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde involves its interaction with specific molecular targets and pathways. The phenothiazine moieties play a crucial role in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. The exact pathways and targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(10H-Phenothiazin-10-yl)benzaldehyde: A related compound with similar structural features but different functional groups.
4-(Bis(4-(10H-phenoxazin-10-yl)phenyl)amino)benzaldehyde: Another similar compound with phenoxazine moieties instead of phenothiazine.
Uniqueness
4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde is unique due to its specific combination of phenothiazine moieties and benzaldehyde functional group.
Eigenschaften
Molekularformel |
C43H29N3OS2 |
|---|---|
Molekulargewicht |
667.8 g/mol |
IUPAC-Name |
4-(4-phenothiazin-10-yl-N-(4-phenothiazin-10-ylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C43H29N3OS2/c47-29-30-17-19-31(20-18-30)44(32-21-25-34(26-22-32)45-36-9-1-5-13-40(36)48-41-14-6-2-10-37(41)45)33-23-27-35(28-24-33)46-38-11-3-7-15-42(38)49-43-16-8-4-12-39(43)46/h1-29H |
InChI-Schlüssel |
FABIUYOXGATIIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)N7C8=CC=CC=C8SC9=CC=CC=C97 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
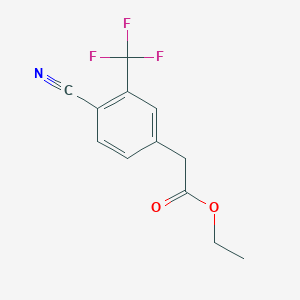
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
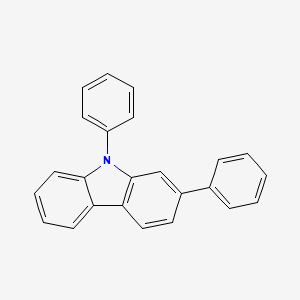
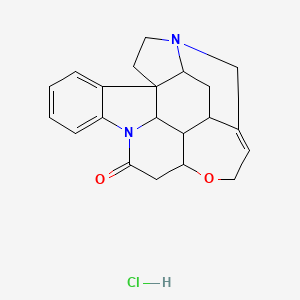
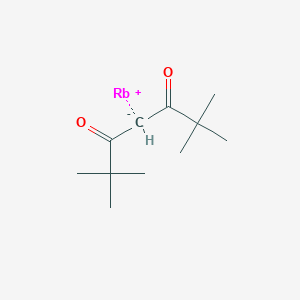
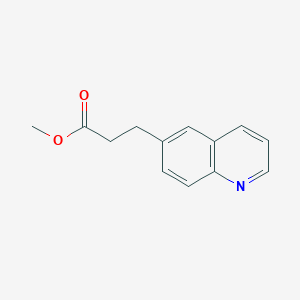

amine) chloride](/img/structure/B12505131.png)
